1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine
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Overview
Description
1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of butylsulfonyl and methylsulfonyl groups attached to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, butylsulfonyl chloride, and methylsulfonyl chloride as the primary reagents.
Reaction Conditions: The piperidine is first reacted with butylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(Butylsulfonyl)piperidine. This intermediate is then reacted with methylsulfonyl chloride under similar conditions to yield the final product, this compound.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the sulfonyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted piperidine compounds.
Scientific Research Applications
1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine can be compared with other piperidine derivatives, such as:
1-(Methylsulfonyl)piperidine: This compound has a similar structure but lacks the butylsulfonyl group, resulting in different chemical and biological properties.
1-(Butylsulfonyl)piperidine:
1-(Ethylsulfonyl)-4-(methylsulfonyl)piperidine: This compound has an ethylsulfonyl group instead of a butylsulfonyl group, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its dual sulfonyl substitution, which imparts distinct chemical properties and enhances its versatility in various applications.
Properties
IUPAC Name |
1-butylsulfonyl-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4S2/c1-3-4-9-17(14,15)11-7-5-10(6-8-11)16(2,12)13/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNBPUIGVIVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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